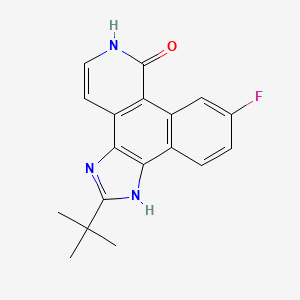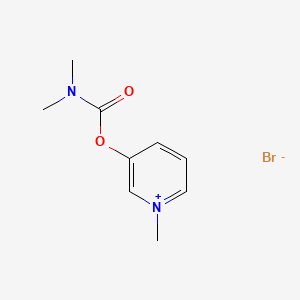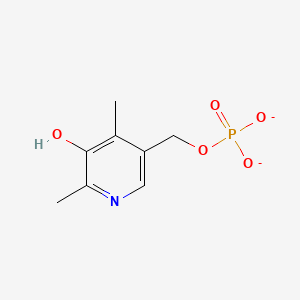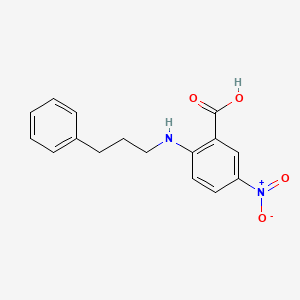
5-Nitro-2-(3-phenylpropylamino)benzoic acid
Übersicht
Beschreibung
5-Nitro-2-(3-phenylpropylamino)benzoic Acid, also known as NPPB, is a potent Cl⁻ channel blocker . It has been found to have an IC₅₀ value ranging from 100 nM to 100 µM, depending on the channel subtype and assay method . It is also an agonist of G protein-coupled receptor 35 .
Molecular Structure Analysis
The empirical formula of 5-Nitro-2-(3-phenylpropylamino)benzoic acid is C16H16N2O4 . Its molecular weight is 300.31 . The InChI key is WBSMIPAMAXNXFS-UHFFFAOYSA-N .Chemical Reactions Analysis
5-Nitro-2-(3-phenylpropylamino)benzoic acid is known to be a significant chlorine channel blocker . It has been found to enhance LPS-induced macrophages inflammation by promoting the associated p38 mitogen-activated protein kinase after activating G protein-coupled receptor 35 .Physical And Chemical Properties Analysis
5-Nitro-2-(3-phenylpropylamino)benzoic acid is a solid substance . It is soluble in DMSO and warm ethanol .Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease Biomarker
NPPB, or B-type Natriuretic Peptide, is extensively used as a diagnostic and prognostic biomarker for various cardiovascular disorders . It is co-expressed with Natriuretic Peptide A (NPPA) in cardiomyocytes and serves as a marker for cardiovascular dysfunction or injury. Elevated levels of NPPB in the blood are indicative of heart failure and can guide treatment decisions.
Heart Development and Homeostasis
During mammalian heart development, NPPB plays a crucial role. It is involved in the regulation of expression and intracardiac functions of NPPA and NPPB during heart development and homeostasis . The exploration of these functions may provide new leads for the therapeutic utility of natriuretic peptide-mediated signaling in heart diseases and rhythm disorders.
Cardiomyocyte Proliferation
NPPB is implicated in the regulation of cardiomyocyte proliferation during development. Differential activation of natriuretic peptide receptors modulates cardiomyocyte numbers through opposing effects on proliferation mediated through distinct cyclic nucleotide signaling pathways . This has significant implications for understanding organ growth and developing treatments for heart conditions.
Cardio-Renal Homeostasis
The natriuretic peptide system, including NPPB, plays a fundamental role in cardio-renal homeostasis. Its potent diuretic and vasodilatory effects provide compensatory mechanisms in cardiac pathophysiological conditions and heart failure . This makes NPPB a target for therapeutic interventions in conditions where fluid balance and blood pressure regulation are compromised.
Therapeutic Utility in Heart Diseases
NPPB and its related peptides have important intracardiac actions during heart development and homeostasis independent of systemic functions. This opens up possibilities for the therapeutic utility of natriuretic peptide-mediated signaling in treating heart diseases and rhythm disorders .
Modulation of Enzyme and Ion Channel Activity
NPPB, through its interaction with membrane-localized guanylyl cyclase receptors, modulates the activity of cGMP-activated kinase and other enzymes and ion channels . This modulation is crucial for maintaining cellular homeostasis and responding to physiological changes.
Wirkmechanismus
Target of Action
The primary target of NPPB, also known as 5-Nitro-2-(3-phenylpropylamino)benzoic acid, is the chloride channel . Chloride channels are a diverse group of proteins that regulate fundamental cellular processes including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, and regulation of cell volume .
Mode of Action
NPPB acts as a potent chloride channel blocker . It inhibits the chloride channel with an IC50 value ranging from 100 nM to 100 µM, depending on the channel subtype and assay method . This inhibition disrupts the normal flow of chloride ions across the cell membrane, affecting various cellular processes .
Biochemical Pathways
NPPB affects several biochemical pathways. It has been found to enhance lipopolysaccharide (LPS)-induced inflammation in macrophages by promoting the associated p38 mitogen-activated protein kinase (MAPK) after activating the G protein-coupled receptor 35 . This suggests that NPPB may play a role in inflammatory responses.
Pharmacokinetics
Its solubility in ethanol and dmso suggests that it may be well-absorbed in the body
Result of Action
The inhibition of chloride channels by NPPB can lead to a variety of cellular effects. For instance, exposure to NPPB has been shown to stimulate a significant increase in extracellular ATP levels within minutes . In another study, NPPB was found to enhance LPS-induced inflammation in macrophages .
Action Environment
The action, efficacy, and stability of NPPB can be influenced by various environmental factors. For example, the temperature and pH of the environment may affect the compound’s solubility and therefore its bioavailability . .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-nitro-2-(3-phenylpropylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(20)14-11-13(18(21)22)8-9-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMIPAMAXNXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147978 | |
| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Nitro-2-(3-phenylpropylamino)benzoic acid | |
CAS RN |
107254-86-4 | |
| Record name | 5-Nitro-2-[(3-phenylpropyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107254-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107254864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-NITRO-2-(3-PHENYLPROPYLAMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A35O9G3YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of NPPB?
A1: NPPB is widely recognized as a chloride channel blocker. It inhibits chloride ion transport across cell membranes by directly interacting with chloride channels. [, , , , , , , ] For example, NPPB inhibited stimulated short-circuit current (Isc) and 36Cl- uptake in T84 colonic cells, indicating Cl- channel blocking activity. []
Q2: How does NPPB affect cellular processes like proliferation and apoptosis?
A2: NPPB has shown dose-dependent effects on cell proliferation and apoptosis in various cell types. In human glioma SHG-44 cells, high doses of NPPB inhibited proliferation and induced apoptosis. [, ] Similar inhibitory effects on proliferation were observed in human trabecular meshwork cells, with cell cycle arrest at the G0/G1 phase. [] This effect on the cell cycle is likely due to NPPB's influence on cell volume regulation. [] Studies in human lens epithelial cells (HLECs) demonstrated that NPPB could induce apoptosis via reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress, ultimately activating the mitochondrial apoptosis pathway. []
Q3: Can you elaborate on NPPB's impact on cardiac function and heart failure?
A3: Research suggests NPPB can influence cardiac function through multiple mechanisms. In rat ventricular myocytes, NPPB enhanced the steady-state K+ current while inhibiting the transient outward K+ current. This modulation of potassium currents was linked to the stimulation of protein kinase A (PKA) and tyrosine kinase (PTK) signaling pathways. [] NPPB also appears to influence the expression of natriuretic peptides. For instance, it was found to mediate stretch-induced Nppb expression in adult rat cardiac fibroblasts, potentially through the Piezo1 mechanosensitive ion channel. [] Interestingly, mice lacking brain natriuretic peptide (BNP) exhibited increased cardiac fibrosis, suggesting a protective role for BNP against this pathological process. []
Q4: What about NPPB’s effects on smooth muscle cells and vasoconstriction?
A4: NPPB has demonstrated inhibitory effects on agonist-induced calcium-sensitive chloride currents (ICl(Ca)) in rat portal vein smooth muscle. [] Furthermore, it suppressed endothelin-1-induced vasoconstriction in rabbit basilar arteries, suggesting a potential role in mitigating cerebral vasospasm. []
Q5: Does NPPB influence auxin transport in plants?
A5: Yes, NPPB has been identified as an inhibitor of polar auxin transport in plants. It blocks the ion channel activity of the ABCB19 transporter protein, which is essential for auxin movement. This inhibition disrupts the formation of auxin signaling gradients and consequently affects auxin-mediated processes like root gravitropism. []
Q6: How does NPPB interact with other ion channels beyond chloride channels?
A6: While primarily known for its effects on chloride channels, NPPB has shown interaction with other ion channels as well. For example, in rat portal vein smooth muscle cells, NPPB inhibited voltage-sensitive Ca2+ currents. [] Studies in mouse taste cells revealed that NPPB could suppress sour taste transduction, likely by inhibiting NPPB-sensitive Cl- channels and possibly modulating other cation channels. []
Q7: Has NPPB been investigated for its potential in treating glioblastoma?
A7: Yes, researchers have explored the potential of a novel compound, TMZ conjugated with NPPB (TMZ-NPPB), for treating glioblastoma. This conjugate demonstrated a dual function: blocking both proliferation and migration of human glioma cells. It exhibited enhanced cytotoxicity compared to TMZ alone and induced apoptotic cell death via DNA damage. []
Q8: What are the limitations of using NPPB in research and potential therapeutic applications?
A8: While NPPB is a valuable tool in studying chloride channels and related physiological processes, its use has limitations. NPPB can bind to plasma proteins, potentially reducing its efficacy in vivo. [] Additionally, its effects on certain cellular processes, like ion channel modulation and inhibition of cell proliferation, can be non-specific, influencing various channels and cell types at higher concentrations. [, , ] This non-specificity necessitates careful interpretation of experimental results and highlights the need for further research to develop more selective chloride channel inhibitors. []
Q9: What is the significance of studying the natriuretic peptide system in conjunction with NPPB's effects?
A9: The natriuretic peptide system plays a crucial role in cardiovascular homeostasis, particularly in regulating blood pressure and fluid volume. Understanding the interplay between NPPB and natriuretic peptides, such as BNP and ANP, is essential due to NPPB's influence on cardiac function and its potential in treating conditions like heart failure. [, ] Research indicates a potential link between genetic variations in the natriuretic peptide system and cardiovascular parameters like left ventricular mass and blood pressure. [] Further investigations into the complex relationship between NPPB and the natriuretic peptide system are crucial for developing targeted therapies for cardiovascular diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

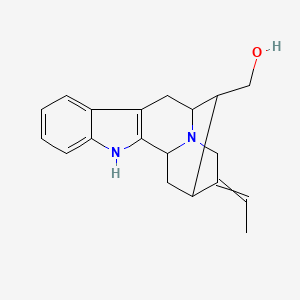
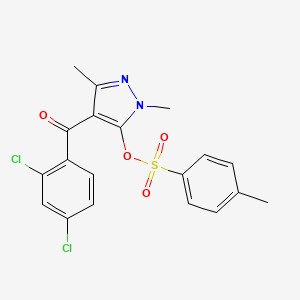
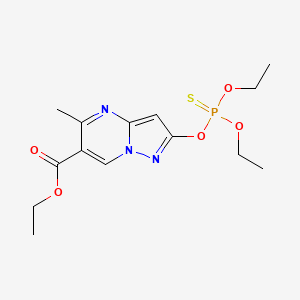

![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)
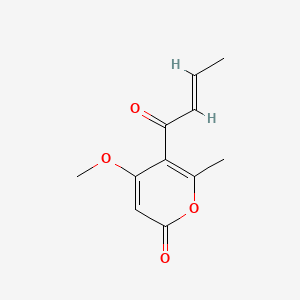

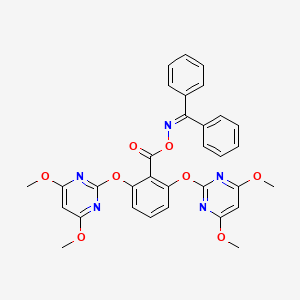

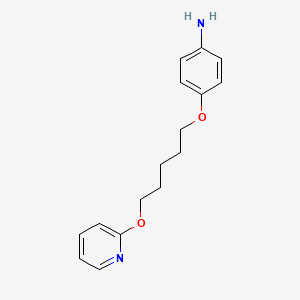
![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)
